N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide
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Overview
Description
N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide is a complex organic compound that features a benzoxazole ring system
Preparation Methods
The synthesis of N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzoxazole ring: This can be achieved by reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole with appropriate aldehydes in the presence of a catalyst such as p-toluenesulfonic acid.
Introduction of the carbamothioyl group: This step involves the reaction of the benzoxazole derivative with thiourea or similar reagents under controlled conditions.
Attachment of the fluorobenzamide moiety: The final step involves the coupling of the intermediate with 3-fluorobenzoyl chloride or a similar reagent.
Chemical Reactions Analysis
N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial and antioxidant properties. It has shown promising activity against various bacterial strains and free radicals.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring its potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide involves its interaction with various molecular targets. The benzoxazole ring system allows it to bind to specific enzymes or receptors, thereby modulating their activity . The compound’s antibacterial activity is believed to result from its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Comparison with Similar Compounds
N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide can be compared with other similar compounds, such as:
N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide: This compound shares a similar core structure but differs in the substituent groups, leading to variations in its chemical and biological properties.
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: This compound has a similar benzoxazole ring system but different substituents, which affect its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2FN3O2S/c22-13-9-16(23)18-17(10-13)26-20(29-18)12-4-2-6-15(8-12)25-21(30)27-19(28)11-3-1-5-14(24)7-11/h1-10H,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXZROQSKPCXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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